

A Researcher's Guide to Fmoc-L-leucine- $^{13}\text{C}_6$, ^{15}N Isotopic Standards

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Compound of Interest

Compound Name: Fmoc-leucine- $^{13}\text{C}_6$, ^{15}N

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For researchers in proteomics, metabolomics, and drug development, the quality of isotopically labeled amino acids is paramount for generating reliable and reproducible data. Fmoc-L-leucine- $^{13}\text{C}_6$, ^{15}N is a critical reagent used as a building block in the synthesis of labeled peptides, which serve as internal standards for mass spectrometry-based quantification.^{[1][2]} This guide provides a comparative overview of commercially available Fmoc-L-leucine- $^{13}\text{C}_6$, ^{15}N standards, focusing on key quality attributes derived from supplier certificates of analysis and product data sheets.

Comparative Analysis of Supplier Specifications

The quality of an Fmoc-amino acid is defined by several critical parameters that can significantly impact the outcome of a peptide synthesis. High chemical and enantiomeric purity ensures the integrity of the final peptide, while high isotopic enrichment is crucial for accurate quantification.^{[3][4][5]} Impurities such as free amino acids or residual acetate can lead to failed sequences and difficult purification.^{[3][6][7]}

Below is a summary of specifications for Fmoc-L-leucine- $^{13}\text{C}_6$, ^{15}N from various suppliers. Data is compiled from publicly available certificates of analysis and product pages. Researchers should always consult the lot-specific certificate of analysis provided with their purchase for the most accurate information.

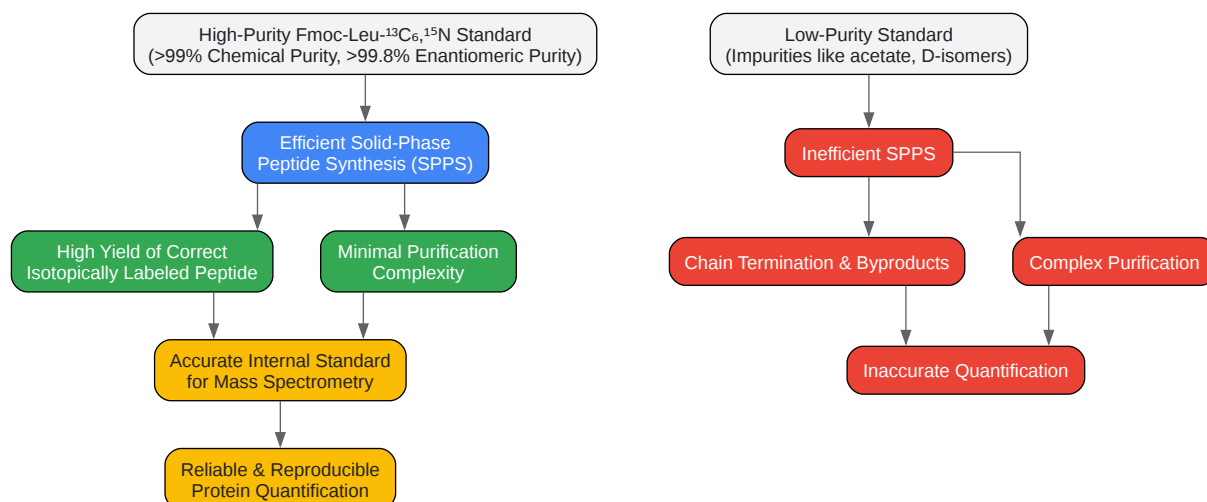
Parameter	MedChemExpress[8]	Sigma-Aldrich[9]	Cambridge Isotope Laboratories[1]
Product Name	Fmoc-leucine- 13C6,15N	Fmoc-Leu-OH- 13C6,15N	L-Leucine-N-Fmoc (¹³ C ₆ , 99%; ¹⁵ N, 99%)
Appearance	White to off-white (Solid)	Solid	Not specified
Chemical Purity (HPLC)	99.90%	≥99% (CP)	≥98%
Isotopic Purity/Enrichment	99.4% atom ¹³ C, 99.8% atom ¹⁵ N	98 atom % ¹³ C, 98 atom % ¹⁵ N	99% for ¹³ C ₆ , 99% for ¹⁵ N
Optical Activity	Not specified	[α] _{20/D} -25°, c = 0.5 in DMF	Not specified
Storage Temperature	Powder: -20°C (3 years)	Room temperature	Refrigerated (+2°C to +8°C)
Molecular Weight	360.36	360.36	360.36
CAS Number	1163133-36-5	1163133-36-5	1163133-36-5

The Impact of Purity on Experimental Outcomes

The use of high-purity Fmoc-amino acids directly translates to higher yields and purer final peptide products.[4][7] Contaminants can introduce significant issues:

- Enantiomeric Impurities (D-isomers): Lead to the synthesis of incorrect peptide stereoisomers, which can have different biological activities and be difficult to separate from the target peptide.[3]
- Acetate and Acetic Acid: Can act as capping agents, terminating peptide chain elongation prematurely and resulting in a higher prevalence of truncated sequences.[3][6]
- Free Amino Acids: Unprotected amino acids can lead to the undesirable insertion of multiple amino acids during a single coupling step.[3][5]

The logical flow from high-quality starting material to reliable results is illustrated below.



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Figure 1. Impact of starting material purity on experimental outcomes.

Experimental Protocol: Use in Peptide Synthesis

Fmoc-L-leucine-¹³C₆, ¹⁵N is primarily used in Solid-Phase Peptide Synthesis (SPPS). Below is a generalized workflow for incorporating this labeled amino acid into a peptide sequence.

Materials:

- Fmoc-L-leucine-¹³C₆, ¹⁵N standard
- Solid support resin (e.g., Rink Amide, Wang)

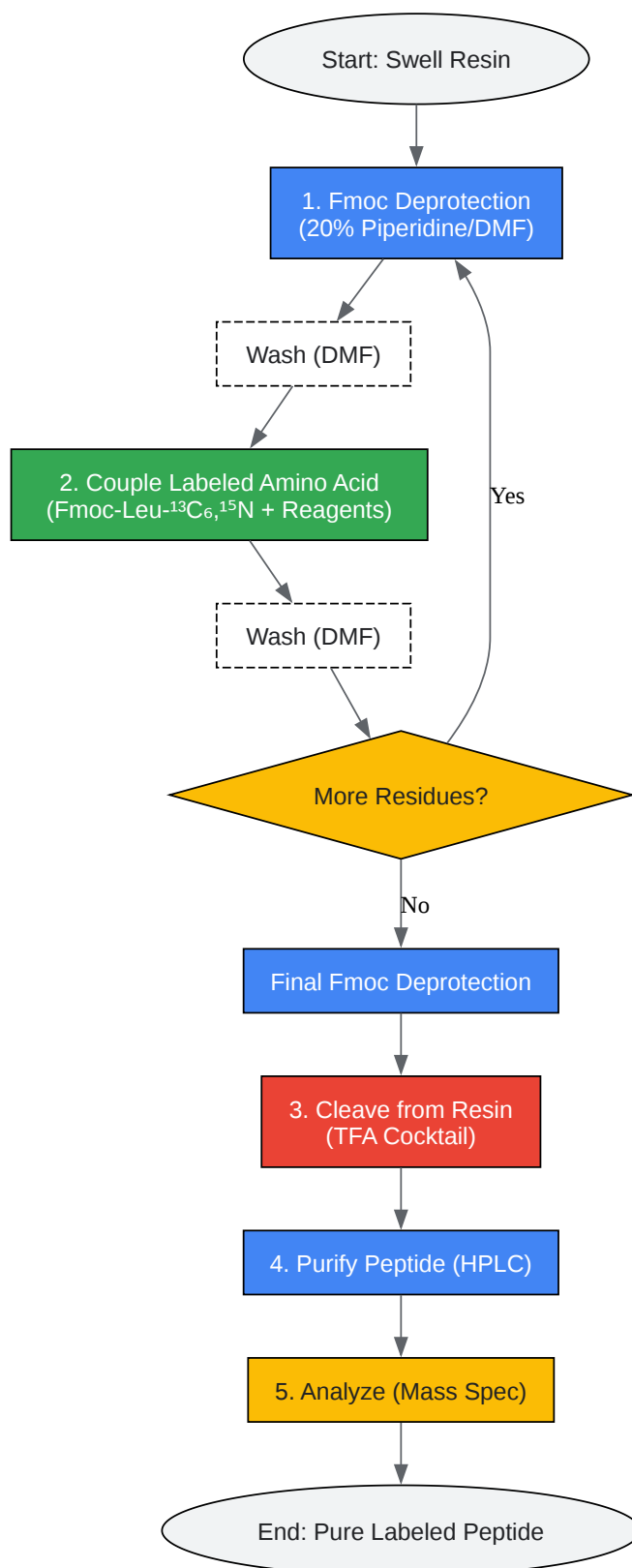
- Fmoc-protected amino acids
- Deprotection solution: 20% piperidine in DMF
- Coupling reagents: HBTU/HOBt or DIC/Oxyma
- Base: DIPEA
- Washing solvents: DMF, DCM, Methanol
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
- Precipitation solvent: Cold diethyl ether

Methodology:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF.
- Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
- Coupling: Dissolve Fmoc-L-leucine-¹³C₆,¹⁵N, coupling reagents, and a base (like DIPEA) in DMF. Add this solution to the deprotected resin and allow it to react for 1-2 hours.
- Washing: Wash the resin with DMF to remove excess reagents.
- Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
- Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection.
- Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.
- Purification: Purify the labeled peptide using reverse-phase HPLC.

- Analysis: Confirm the mass of the final labeled peptide using mass spectrometry.

The following diagram illustrates this experimental workflow.



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Figure 2. Workflow for Solid-Phase Peptide Synthesis (SPPS).

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